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molecular formula C8H11NO4 B3043019 butyric acid NHS ester CAS No. 70741-39-8

butyric acid NHS ester

Cat. No. B3043019
M. Wt: 185.18 g/mol
InChI Key: DYMYLBQTHCJHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575153B2

Procedure details

35 mg of butanoic acid was dissolved in 0.5 mL of 1,4-dioxane, to which 46 mg of N-hydroxysuccinimide and 82 mg of N,N′-dicyclohexylcarbodiimide were added, and stirred at room temperature for 1 hour. The deposit was filtered off, and the solvent was evaporated to obtain 94 mg of butanoic acid 2,5-dioxopyrrolidin-1-yl ester crude product. The crude product was used in the next reaction without further purification.
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[CH2:2][CH2:3][CH3:4].O[N:8]1[C:12](=[O:13])[CH2:11][CH2:10][C:9]1=[O:14].C1(N=C=NC2CCCCC2)CCCCC1>O1CCOCC1>[O:14]=[C:9]1[CH2:10][CH2:11][C:12](=[O:13])[N:8]1[O:5][C:1](=[O:6])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
35 mg
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
46 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
82 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The deposit was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1N(C(CC1)=O)OC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
YIELD: CALCULATEDPERCENTYIELD 127.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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